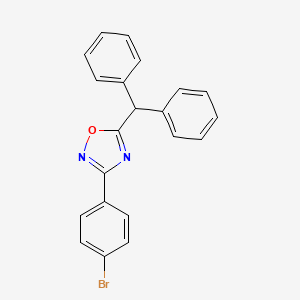
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mécanisme D'action
The mechanism of action of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been found to exhibit antifungal and insecticidal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential use as a fungicide and insecticide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved by a variety of methods. One of the most common methods involves the reaction of 4-bromoaniline, 3-methyl-2-nitrobenzenethiol, and sodium azide in the presence of copper (I) bromide. The reaction takes place in DMF (dimethylformamide) and is catalyzed by triphenylphosphine.
Applications De Recherche Scientifique
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
4-(4-bromophenyl)-3-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c1-9-3-2-4-12(13(9)20(21)22)14-17-18-15(23)19(14)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUYBOJEICHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
![4,4'-[(5-chloro-2-hydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4899811.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)

![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)
![4-methyl-6-(4-methyl-1-piperazinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4899851.png)
![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)
![5-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899854.png)
![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899870.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)
